REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1(=O)CCCCC1.[C:16](#[N:18])[CH3:17]>O>[C:5]1(=[CH:17][C:16]#[N:18])[CH2:4][CH2:3][CH2:8][CH2:7][CH2:6]1 |f:0.1|
|
Name
|
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1775 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
1351 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2863 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
keeping heating
|
Type
|
ADDITION
|
Details
|
is quickly dropped
|
Type
|
CUSTOM
|
Details
|
falls to 52.6° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with water (1000 ml each)
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 462 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |